3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC18284691
InChI: InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3
SMILES:
Molecular Formula: C11H10BrF3O
Molecular Weight: 295.09 g/mol

3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one

CAS No.:

Cat. No.: VC18284691

Molecular Formula: C11H10BrF3O

Molecular Weight: 295.09 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one -

Specification

Molecular Formula C11H10BrF3O
Molecular Weight 295.09 g/mol
IUPAC Name 3-bromo-4-[4-(trifluoromethyl)phenyl]butan-2-one
Standard InChI InChI=1S/C11H10BrF3O/c1-7(16)10(12)6-8-2-4-9(5-3-8)11(13,14)15/h2-5,10H,6H2,1H3
Standard InChI Key FYXYQFFXUNJJNT-UHFFFAOYSA-N
Canonical SMILES CC(=O)C(CC1=CC=C(C=C1)C(F)(F)F)Br

Introduction

Structural Characterization and Molecular Design

Molecular Architecture

The molecular formula of 3-Bromo-4-(4-(trifluoromethyl)phenyl)butan-2-one is C₁₁H₁₀BrF₃O, with a molecular weight of 295.11 g/mol. The structure comprises a four-carbon ketone chain (butan-2-one) functionalized at positions 3 and 4. Key features include:

  • Bromine atom at position 3, enhancing electrophilic reactivity.

  • Para-trifluoromethylphenyl group at position 4, contributing to steric bulk and electronic modulation.

The trifluoromethyl group (-CF₃) induces significant electron-withdrawing effects, polarizing adjacent bonds and influencing intermolecular interactions such as halogen bonding .

Spectroscopic Signatures

Nuclear Magnetic Resonance (NMR) studies of analogous brominated trifluoromethyl compounds reveal distinct 19F^{19}\text{F} and 1H^{1}\text{H} chemical shifts sensitive to solvent polarity. For example, in methanol-water mixtures, trifluoromethyl tags exhibit chemical shift dispersions up to 2.5 ppm, attributed to variations in local dielectric environments .

Table 1: Predicted Physicochemical Properties

PropertyValue
Molecular FormulaC₁₁H₁₀BrF₃O
Molecular Weight295.11 g/mol
Boiling Point~215–230 °C (estimated)
SolubilityEthanol, THF, Dichloromethane
Density1.45–1.55 g/cm³

Synthesis and Optimization

Table 2: Synthetic Parameters for Analogous Compounds

StepReagents/ConditionsYield (%)Purity (%)
Aldol ReactionH₂SO₄, 65 °C, 4 hours44–52>99
BrominationNBS, CCl₄, 0 °C, 2 hours68–7598

Purification and Scalability

Purification typically involves recrystallization from methanol or column chromatography (silica gel, hexane/ethyl acetate). Industrial-scale production, as demonstrated for 3-methyl-4-phenyl-2-butanone, achieves >90% solvent recovery and <5% waste generation, emphasizing environmental sustainability .

Reactivity and Functionalization

Electrophilic Reactivity

The bromine atom at position 3 renders the compound susceptible to nucleophilic substitution (Sₙ2) and elimination reactions. For instance:

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with arylboronic acids to form biaryl derivatives.

  • Dehydrohalogenation: Base-mediated elimination (e.g., K₂CO₃) yielding α,β-unsaturated ketones.

Trifluoromethyl Effects

Applications in Scientific Research

Pharmaceutical Intermediates

Brominated trifluoromethyl ketones serve as precursors in synthesizing protease inhibitors and kinase antagonists. For example, analogous compounds inhibit SARS-CoV-2 Main Protease (Mpro^\text{pro}) with IC50_{50} values <1 μM, highlighting therapeutic potential .

Spectroscopic Probes

In 19F^{19}\text{F} NMR spectroscopy, the -CF₃ group’s sensitivity to microenvironmental changes enables real-time monitoring of protein conformational dynamics. Studies show that trifluoromethyl tags exhibit chemical shift dispersions >2 ppm in varying solvent polarities, outperforming traditional probes .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator